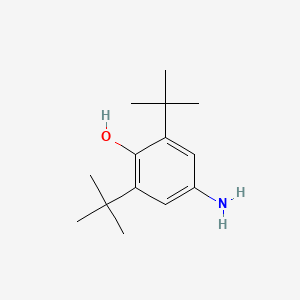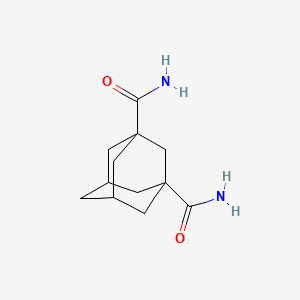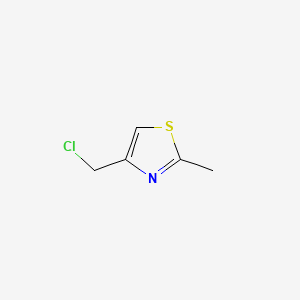
2-Thiophenamine
Übersicht
Beschreibung
2-Thiophenamine, also known as Thiophen-2-amine, is a chemical compound with the empirical formula C4H5NS . It has a molecular weight of 99.15 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-Thiophenamine, has been a topic of interest in recent years . Various strategies have been developed for the synthesis of thiophene derivatives, including heterocyclization of various substrates . Green methodologies have also been explored for the synthesis of 2-aminothiophenes .
Molecular Structure Analysis
The molecular structure of 2-Thiophenamine consists of a five-membered ring with one sulfur atom . The Hill notation for its empirical formula is C4H5NS .
Wissenschaftliche Forschungsanwendungen
-
Heterocyclization of 2-Thiophenamine
- Application Summary : 2-Thiophenamine undergoes several functionalization and heterocyclization reactions, leading to the formation of various derivatives .
- Methods of Application : The reaction of 2-Thiophenamine with diethyl succinate furnishes a benzothiophene derivative through condensation followed by intramolecular cyclocondensation . It also undergoes cyclocondensation with ethyl acetoacetate to produce an acetyl pyridine .
- Results or Outcomes : The reactions lead to the formation of various derivatives, including hydroxypyridine, acetyl pyridine, alkylation derivative, chloropyrrole derivative, and others .
-
Therapeutic Importance of Synthetic Thiophene
- Application Summary : Thiophene and its substituted derivatives, including 2-Thiophenamine, show interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- Methods of Application : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
- Results or Outcomes : Thiophene derivatives have been reported to possess various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
-
Synthesis of Tacrine Analogues
- Application Summary : 2-Aminothiophene compounds, including 2-Thiophenamine, are important chemical drug intermediates used in the synthesis of Tacrine analogues . Tacrine is a drug used for the treatment of Alzheimer’s disease .
- Methods of Application : Tacrine analogues can inhibit acetylcholinesterase (AChE) in the brain, increase the brain’s acetylcholine content, promote the release of AChE in the brain, increase the density of N-R in the cerebral cortex and hippocampus, promote the brain’s utilization of glucose, and improve learning and memory abilities .
- Results or Outcomes : The synthesis of Tacrine analogues using 2-Thiophenamine can lead to potential treatments for Alzheimer’s disease .
-
Functionalization of Multiwall Carbon Nanotubes (MWCNT)
- Application Summary : 2-Thiopheneethylamine, a derivative of 2-Thiophenamine, is suitable for functionalizing multiwall carbon nanotubes (MWCNT) .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve chemical reactions that attach the 2-Thiopheneethylamine molecules to the surface of the MWCNT .
- Results or Outcomes : The functionalization of MWCNT with 2-Thiopheneethylamine can enhance the properties of the nanotubes, making them suitable for various applications .
-
Synthesis of Pyrimidine Derivatives
- Application Summary : 2-Thiophenamine, specifically its derivative 2-Thiopheneethylamine, can be used in the synthesis of pyrimidine derivatives .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves reacting 2-Thiopheneethylamine with various isothiocyanatoketones .
- Results or Outcomes : The reaction leads to the formation of pyrimidine derivatives .
-
Functionalization of Multiwall Carbon Nanotubes (MWCNT)
- Application Summary : 2-Thiopheneethylamine, a derivative of 2-Thiophenamine, is suitable for functionalizing multiwall carbon nanotubes (MWCNT) .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve chemical reactions that attach the 2-Thiopheneethylamine molecules to the surface of the MWCNT .
- Results or Outcomes : The functionalization of MWCNT with 2-Thiopheneethylamine can enhance the properties of the nanotubes, making them suitable for various applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
thiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQWRXYOTXRDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210601 | |
| Record name | 2-Thiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenamine | |
CAS RN |
616-46-6 | |
| Record name | 2-Aminothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-THIOPHENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9MN5C2AMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















